Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is an organic compound with the molecular formula C8H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety
Biochemical Pathways
Trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting they may affect a range of biochemical pathways
Result of Action
As a trifluoromethylpyridine derivative, it’s likely to have significant biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity. For Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, it’s recommended to store the compound at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds for pharmaceutical research.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the ester group also differentiates it from other similar compounds, providing additional sites for chemical modification and enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744332 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246685-28-8 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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